![molecular formula C11H9Cl2NO2 B2355538 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole CAS No. 477867-61-1](/img/structure/B2355538.png)
2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Transthyretin Amyloidogenesis Inhibitors
- Oxazoles with specific substitutions, such as a 3,5-dichlorophenyl substituent at the C(2) position and an ethyl or propyl group at the C(5) position, have been synthesized and evaluated for their potential as transthyretin (TTR) amyloid fibril inhibitors. These compounds showed significant reductions in amyloidogenesis, with specific substitutions enhancing their efficacy and binding selectivity (Razavi et al., 2005).
Photophysical and Nonlinear Optical Behaviour
- Novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized to study their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behaviour, with their nonlinear refractive index and absorption coefficient being significant (Murthy et al., 2013).
Coordination Chemistry in Organic Syntheses
- Oxazole derivatives, including 2-oxazolines, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These compounds offer versatility in ligand design and straightforward synthesis from readily available precursors (Gómez et al., 1999).
Antifungal Activity
- Certain oxazole derivatives, such as those derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane, demonstrate notable antifungal activity against pathogenic fungi, including Aspergillus fumigatus and Scedosporium apiospermum (Delcourt et al., 2004).
Anticoccidial Activity
- Some oxazole derivatives, particularly those with chlorophenyl substituents, have shown moderate anticoccidial activity, which is significant for developing treatments for coccidiosis (Mano et al., 1976).
Insect Neurobiology
- Oxazole compounds have been found to modulate adenylate cyclase in the silkworm Bombyx mori. Some compounds, including those with a 2,6-dichlorophenyl congener, demonstrated significant activation or inhibition of adenylate cyclase, indicating their potential use in pharmacological studies of biogenic amine receptors (Khan et al., 2003).
Safety and Hazards
The safety data sheet for a related compound, 2,6-Dichlorophenyl isocyanate, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .
Mechanism of Action
Target of Action
It is structurally similar to diclofenac , a well-known non-steroidal anti-inflammatory drug (NSAID). Diclofenac primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Diclofenac, a structurally similar compound, is known to affect the arachidonic acid pathway by inhibiting the cox enzymes . This results in decreased production of prostaglandins, which are involved in inflammation and pain signaling.
Pharmacokinetics
Diclofenac, a related compound, is known to be 100% absorbed after oral administration, but due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption .
Result of Action
Based on its structural similarity to diclofenac, it can be inferred that it may reduce inflammation and pain by decreasing the production of prostaglandins .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-15-9-6-14-11(16-9)10-7(12)4-3-5-8(10)13/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGPNWEKMJSQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.